1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone
Overview
Description
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Biochemical Analysis
Biochemical Properties
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting their catalytic activities. For instance, this compound can bind to the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound interacts with proteins involved in signal transduction pathways, modulating their functions and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain cellular compartments. The localization and accumulation of this compound can affect its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ scalable reactions such as the Huisgen indazole synthesis, which can be optimized using co-solvents like dichloroethane to enhance yield and purity .
Chemical Reactions Analysis
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolopyridine oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling . Major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation . The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells, making the compound a potential anticancer agent .
Comparison with Similar Compounds
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone: This compound has a different ring fusion pattern, which can lead to variations in chemical reactivity and biological activity.
1-(1H-pyrazolo[4,3-b]pyridin-3-yl)ethanone: Another isomer with distinct properties, often used in different applications due to its unique structural features.
1-(1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone: Similar in structure but with different substitution patterns, affecting its interaction with molecular targets and overall activity.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-6-4-9-3-2-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKLCULYKNDYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856644 | |
Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1386462-21-0 | |
Record name | 1-(1H-Pyrazolo[4,3-c]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.